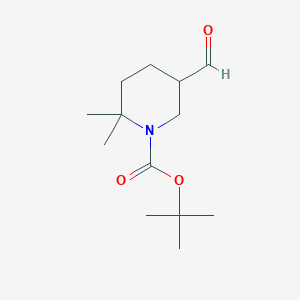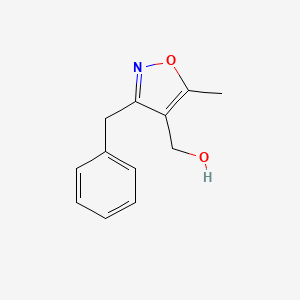
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule function and cell division . The specific molecular targets and pathways depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be compared with other benzimidazole derivatives:
1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but contains an amine group instead of a ketone group.
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: This derivative has a benzyl group attached to the nitrogen atom of the benzimidazole ring.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9ClN2O |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
1-(3H-benzimidazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6(12)7-2-3-8-9(4-7)11-5-10-8;/h2-5H,1H3,(H,10,11);1H |
Clé InChI |
GBGGLZVJOQOWDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



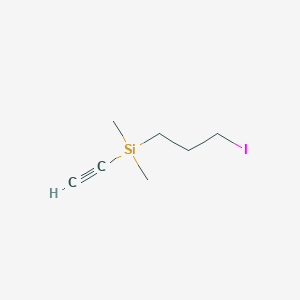
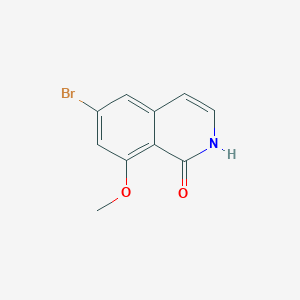

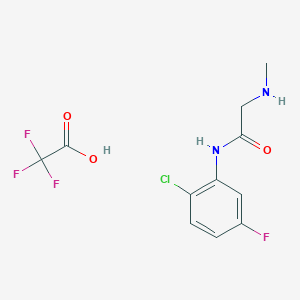
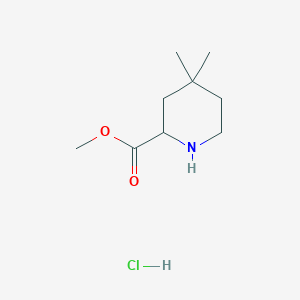
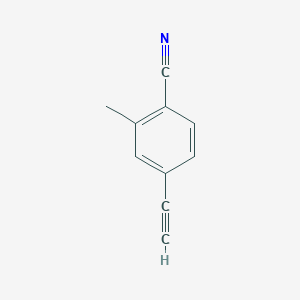
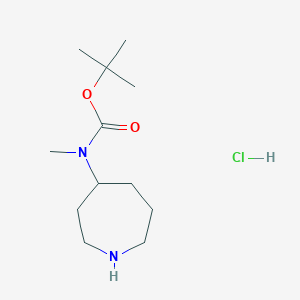
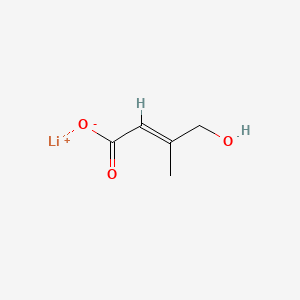
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
